

Application Notes: Sulfo-Cy5 in Flow Cytometry

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Compound of Interest

Compound Name: *Sulfo-Cy5 diacid potassium*

Cat. No.: *B12361336*

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Introduction

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of cell surface and intracellular antigens.^[1] Its advantageous spectral properties, high photostability, and excellent water solubility make it a robust choice for multicolor immunophenotyping and cellular analysis in research and drug development. These application notes provide a comprehensive overview, detailed protocols, and technical data for the effective use of sulfo-Cy5-conjugated antibodies in flow cytometry.

The sulfonate groups present in the sulfo-Cy5 molecule enhance its hydrophilicity, which minimizes the aggregation often seen with non-sulfonated cyanine dyes and reduces non-specific binding to cells and other surfaces.^{[2][3]} This results in improved signal-to-noise ratios and more reliable data. Sulfo-Cy5 is optimally excited by a 633 nm or 647 nm laser and emits in the far-red region of the spectrum, which helps to reduce the impact of cellular autofluorescence.^[3]

Technical Data

Quantitative data for sulfo-Cy5 is crucial for experimental design, particularly in the context of multicolor flow cytometry panels. The following tables summarize the key spectral and performance characteristics of this fluorophore.

Spectral Properties of Sulfo-Cy5

Property	Value	Reference
Excitation Maximum (Absorbance)	~646 - 651 nm	[1] [3]
Emission Maximum	~662 - 670 nm	[1] [2]
Extinction Coefficient	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[2] [4]
Quantum Yield	High (0.28)	[1] [4]
Stokes Shift	~16 nm	[1]

Performance Characteristics in Flow Cytometry

Characteristic	Description	Reference
Brightness	High, due to a large extinction coefficient and good quantum yield.	[1] [4]
Photostability	High, allowing for extended analysis times without significant signal loss.	[1]
Water Solubility	Excellent, due to the presence of sulfonate groups, which prevents aggregation.	[1] [2] [3]
pH Sensitivity	Tolerates a pH range of 3-10, making it suitable for various biological buffers.	[5]
Non-Specific Binding	Low, attributed to its hydrophilicity.	[4]

Experimental Protocols

I. Conjugation of Sulfo-Cy5 to Primary Antibodies

For optimal performance in flow cytometry, it is critical to achieve a well-controlled conjugation of sulfo-Cy5 to the primary antibody. The most common method involves the use of an amine-

reactive derivative, sulfo-Cy5 NHS ester, which forms a stable covalent bond with primary amines (e.g., lysine residues) on the antibody.

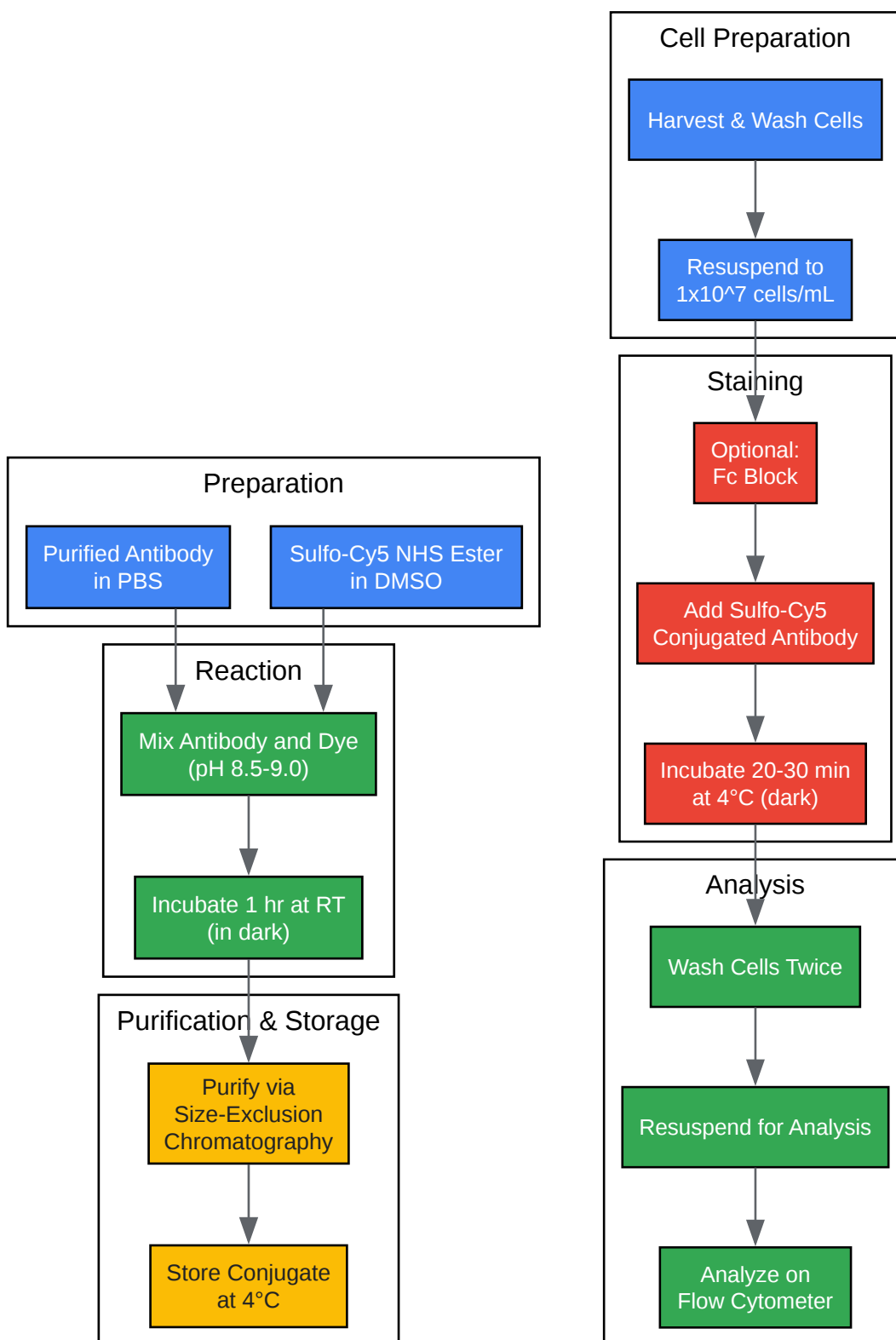
Materials:

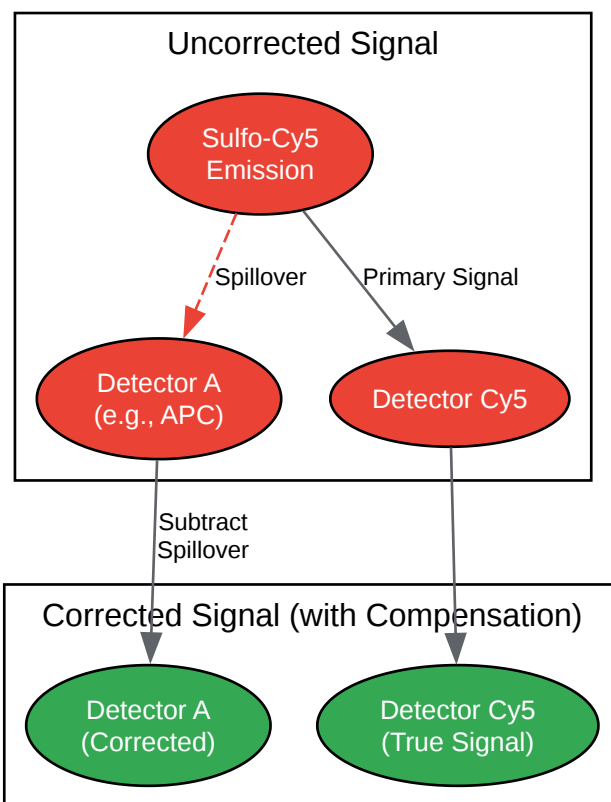
- Purified primary antibody (free of BSA, gelatin, and other amine-containing buffers like Tris)
- Sulfo-Cy5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
- 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column for purification[5][6]

Protocol:

- Antibody Preparation:
 - Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS.[5] If the antibody is in a buffer containing Tris or other primary amines, it must be dialyzed against PBS.
 - Adjust the pH of the antibody solution to 8.5-9.0 using 1 M Sodium Bicarbonate buffer. This is crucial for efficient conjugation.[5]
- Sulfo-Cy5 NHS Ester Preparation:
 - Immediately before use, dissolve the sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]
- Conjugation Reaction:
 - The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 5:1 to 20:1 (dye:antibody) is recommended.[6]

- Slowly add the calculated volume of the sulfo-Cy5 NHS ester solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[6]
- Purification of the Conjugate:
 - Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]
 - Alternatively, use a spin column according to the manufacturer's instructions for rapid purification.[7][8]
 - Collect the fractions containing the labeled antibody.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~650 nm. An optimal DOL is typically between 2 and 10.[5]
 - Store the purified sulfo-Cy5 conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA and a preservative such as sodium azide.





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